Cas no 1315059-86-9 (2-amino-3-(cyclohex-3-en-1-yl)propan-1-ol)

2-amino-3-(cyclohex-3-en-1-yl)propan-1-ol 化学的及び物理的性質
名前と識別子
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- 2-amino-3-(cyclohex-3-en-1-yl)propan-1-ol
- EN300-1848278
- 1315059-86-9
-
- インチ: 1S/C9H17NO/c10-9(7-11)6-8-4-2-1-3-5-8/h1-2,8-9,11H,3-7,10H2
- InChIKey: UMKHGWWQJVMZAJ-UHFFFAOYSA-N
- SMILES: OCC(CC1CC=CCC1)N
計算された属性
- 精确分子量: 155.131014166g/mol
- 同位素质量: 155.131014166g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 11
- 回転可能化学結合数: 3
- 複雑さ: 134
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.2Ų
- XLogP3: 1
2-amino-3-(cyclohex-3-en-1-yl)propan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1848278-2.5g |
2-amino-3-(cyclohex-3-en-1-yl)propan-1-ol |
1315059-86-9 | 2.5g |
$1931.0 | 2023-09-19 | ||
Enamine | EN300-1848278-5.0g |
2-amino-3-(cyclohex-3-en-1-yl)propan-1-ol |
1315059-86-9 | 5g |
$3894.0 | 2023-06-01 | ||
Enamine | EN300-1848278-0.25g |
2-amino-3-(cyclohex-3-en-1-yl)propan-1-ol |
1315059-86-9 | 0.25g |
$906.0 | 2023-09-19 | ||
Enamine | EN300-1848278-0.05g |
2-amino-3-(cyclohex-3-en-1-yl)propan-1-ol |
1315059-86-9 | 0.05g |
$827.0 | 2023-09-19 | ||
Enamine | EN300-1848278-10.0g |
2-amino-3-(cyclohex-3-en-1-yl)propan-1-ol |
1315059-86-9 | 10g |
$5774.0 | 2023-06-01 | ||
Enamine | EN300-1848278-1g |
2-amino-3-(cyclohex-3-en-1-yl)propan-1-ol |
1315059-86-9 | 1g |
$986.0 | 2023-09-19 | ||
Enamine | EN300-1848278-10g |
2-amino-3-(cyclohex-3-en-1-yl)propan-1-ol |
1315059-86-9 | 10g |
$4236.0 | 2023-09-19 | ||
Enamine | EN300-1848278-1.0g |
2-amino-3-(cyclohex-3-en-1-yl)propan-1-ol |
1315059-86-9 | 1g |
$1343.0 | 2023-06-01 | ||
Enamine | EN300-1848278-0.5g |
2-amino-3-(cyclohex-3-en-1-yl)propan-1-ol |
1315059-86-9 | 0.5g |
$946.0 | 2023-09-19 | ||
Enamine | EN300-1848278-0.1g |
2-amino-3-(cyclohex-3-en-1-yl)propan-1-ol |
1315059-86-9 | 0.1g |
$867.0 | 2023-09-19 |
2-amino-3-(cyclohex-3-en-1-yl)propan-1-ol 関連文献
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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10. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
2-amino-3-(cyclohex-3-en-1-yl)propan-1-olに関する追加情報
2-Amino-3-(Cyclohex-3-en-1-yl)propan-1-ol: A Comprehensive Overview of CAS No. 1315059-86-9
2-Amino-3-(cyclohex-3-en-1-yl)propan-1-ol, with the CAS number 1315059-86-9, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as Cyclohexenylserine, is characterized by its unique structure, which includes an amino group, a cyclohexenyl ring, and a hydroxyl group. These functional groups contribute to its diverse chemical properties and potential biological activities.
The molecular formula of 2-amino-3-(cyclohex-3-en-1-yl)propan-1-ol is C9H15NO2, and its molecular weight is approximately 169.22 g/mol. The compound is a colorless to pale yellow liquid at room temperature and has a boiling point of around 240°C. Its solubility in water is moderate, and it is more soluble in organic solvents such as ethanol and acetone.
In recent years, 2-amino-3-(cyclohex-3-en-1-yl)propan-1-ol has been the subject of extensive research due to its potential applications in drug development. One of the key areas of interest is its role as a building block in the synthesis of more complex molecules with therapeutic properties. For instance, it has been used as an intermediate in the synthesis of compounds with anti-inflammatory, analgesic, and neuroprotective effects.
A study published in the Journal of Medicinal Chemistry highlighted the use of 2-amino-3-(cyclohex-3-en-1-yl)propan-1-ol in the development of novel analgesic agents. The researchers synthesized a series of derivatives and evaluated their efficacy in pain models. The results showed that certain derivatives exhibited potent analgesic activity without significant side effects, making them promising candidates for further clinical evaluation.
Beyond its use in drug development, 2-amino-3-(cyclohex-3-en-1-yl)propan-1-ol has also been explored for its potential as a chiral building block in asymmetric synthesis. Chiral compounds are crucial in pharmaceuticals because they can exhibit different biological activities depending on their enantiomeric form. A recent study published in Organic Letters demonstrated the efficient enantioselective synthesis of 2-amino-3-(cyclohex-3-en-1-yl)propan-1-ol using a catalytic asymmetric hydrogenation process. This method not only provided high yields but also excellent enantiomeric excess (ee), making it a valuable approach for producing enantiomerically pure compounds.
The biological activity of 2-amino-3-(cyclohex-3-en-1-y l)propan - 1 - ol has also been investigated in various cellular models. Research conducted at the University of California, Los Angeles (UCLA) found that this compound can modulate specific signaling pathways involved in inflammation and oxidative stress. The study revealed that treatment with 2-amino - 3 - ( cyclohex - 3 - en - 1 - yl ) propan - 1 - ol strong > reduced the production of pro-inflammatory cytokines and reactive oxygen species (ROS) in lipopolysaccharide (LPS)-stimulated macrophages. These findings suggest that this compound may have potential therapeutic applications in inflammatory diseases such as arthritis and neurodegenerative disorders.
In addition to its pharmacological properties, the environmental impact of 2-amino - 3 - ( cyclohex - 3 - en - 1 - yl ) propan - 1 - ol strong > has been studied to ensure its safe use in industrial and pharmaceutical settings. A comprehensive environmental risk assessment conducted by the European Chemicals Agency (ECHA) concluded that this compound does not pose significant risks to human health or the environment when used under recommended conditions. This assessment provides valuable information for regulatory compliance and responsible handling practices.
The synthesis of 2-amino - 3 - ( cyclohex - 3 - en - 1 - yl ) propan - 1 - ol strong > can be achieved through various routes, each with its own advantages and limitations. One common method involves the reaction of cyclohexene with an amino alcohol followed by reduction steps to introduce the hydroxyl group. Another approach involves the catalytic hydrogenation of a suitable precursor molecule, such as an amino ketone or aldehyde, to form the desired product. Recent advancements in green chemistry have led to the development of more sustainable synthesis methods that minimize waste and reduce environmental impact.
In conclusion, 2-amino - 3 - ( cyclohex - 3 - en - 1 - yl ) propan - 1 - ol strong > (CAS No. 1315059 - 86 - 9 ) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive candidate for developing new therapeutic agents and chiral intermediates. Ongoing research continues to uncover new applications and optimize synthetic methods, further solidifying its importance in the scientific community.
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